molecular formula C12H21NO3 B2768595 Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate CAS No. 2193059-07-1

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate

Cat. No. B2768595
CAS RN: 2193059-07-1
M. Wt: 227.304
InChI Key: UTNBCASXGPLGIR-UHFFFAOYSA-N
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Description

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate is a chemical compound with the CAS Number: 2193059-07-1 . It has a molecular weight of 227.3 . It is in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8H,6-7H2,1-5H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 227.3 . It is stored at a temperature of 4°C .

Scientific Research Applications

Total Synthesis of (+)-Negamycin

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate: serves as a starting reagent in the total synthesis of (+)-negamycin, an antibiotic with potential therapeutic applications . The compound’s unique structure contributes to the synthesis of complex molecules like negamycin.

Building Block for Pyrroloproline Synthesis

Researchers use this compound as a building block in the synthesis of protected pyrroloproline derivatives. Pyrroloprolines are essential components in peptide chemistry and drug discovery.

Synthesis of (E)-Ethyl 4-((tert-Butoxycarbonyl)amino)but-2-enoate

The compound participates in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate, which has applications in organic synthesis and medicinal chemistry . This intermediate can be further modified to create diverse molecules.

Isobaric Mix Solution for Mass Spectrometry

In mass spectrometry experiments, tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate is used to prepare an isobaric mix solution. This solution is valuable for post-column infusion experiments during single-stage orbitrap mass spectrometric analysis . It aids in accurate mass determination and structural elucidation of compounds.

Chemical Biology and Drug Design

The unique carbamate functionality in this compound makes it interesting for chemical biology studies. Researchers explore its interactions with enzymes, receptors, and other biological targets. Additionally, it may serve as a scaffold for designing novel drug candidates.

Chiral Synthesis and Asymmetric Transformations

The chiral center in the cyclobutyl ring allows for enantioselective transformations. Researchers can exploit this property for asymmetric synthesis, creating optically pure compounds for various applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

tert-butyl N-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNBCASXGPLGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl n-[(2,2-dimethyl-3-oxocyclobutyl)methyl]carbamate

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